2-Isocyanatobenzofuran
Overview
Description
2-Isocyanatobenzofuran is a chemical compound with the formula C9H5NO2 . It is used in various research and industrial applications .
Synthesis Analysis
While specific synthesis methods for 2-Isocyanatobenzofuran were not found, benzofuran derivatives can be synthesized through various methods, including free radical cyclization cascade and proton quantum tunneling .
Molecular Structure Analysis
The molecular structure of 2-Isocyanatobenzofuran consists of 9 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact linear structure formula and InChI Key were not found .
Scientific Research Applications
Antibacterial Activity
Furan derivatives, including 2-Isocyanatobenzofuran, have been recognized for their significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance, which has become a global issue due to the ineffectiveness of currently available antimicrobial medicines .
Antitumor Activity
Benzofuran compounds, a class that includes 2-Isocyanatobenzofuran, have shown strong antitumor activity . These compounds have potential applications in many aspects, making them potential natural drug lead compounds .
Anti-Oxidative Activity
Benzofuran derivatives have been noted for their anti-oxidative activity . This property makes them useful in the development of treatments for diseases caused by oxidative stress .
Anti-Viral Activity
Benzofuran compounds have demonstrated anti-viral activities . For example, a novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Drug Design and Discovery
Benzofuran compounds are ubiquitous in nature and have been the focus of many studies due to their strong biological activities . They have been used as scaffolds for the development of new drugs .
Synthesis of Complex Benzofuran Derivatives
Recent advances in chemical synthesis have enabled the construction of complex benzofuran derivatives . These methods have fewer side reactions and high yields, which are conducive to the construction of complex benzofuran ring systems .
Safety and Hazards
Mechanism of Action
Target of Action
2-Isocyanatobenzofuran is a derivative of benzofuran, a class of compounds that have been found to have a wide range of biological and pharmacological applications Benzofuran derivatives have been reported to be active towards different clinically approved targets .
Mode of Action
Benzofuran derivatives have been found to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Biochemical Pathways
Benzofuran derivatives have been shown to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
It is known that the bioavailability of benzofuran derivatives has been improved in recent years, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to have a wide array of biological activities, making them suitable structures for drug discovery .
Action Environment
It is known that the structural features of benzofuran derivatives make them a privileged structure in the field of drug discovery .
properties
IUPAC Name |
2-isocyanato-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO2/c11-6-10-9-5-7-3-1-2-4-8(7)12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHYVIYSCDQUNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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